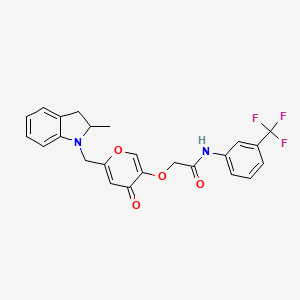

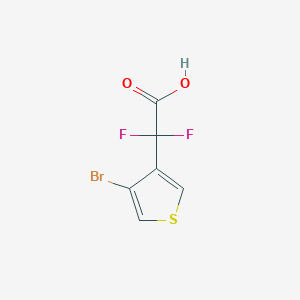

2-(4-Bromothiophen-3-yl)-2,2-difluoroacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

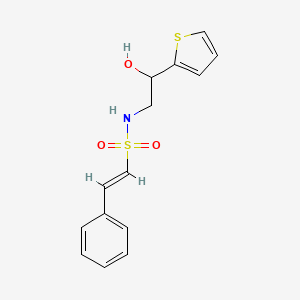

The compound “2-(4-Bromothiophen-3-yl)-2,2-difluoroacetic acid” belongs to the class of organic compounds known as thiophenes, which are aromatic compounds containing a ring made up of one sulfur atom and four carbon atoms . Bromothiophenes are thiophenes in which one or more hydrogen atoms are replaced by bromine .

Synthesis Analysis

While specific synthesis methods for “2-(4-Bromothiophen-3-yl)-2,2-difluoroacetic acid” were not found, similar compounds have been synthesized via Suzuki cross-coupling reactions . This involves the coupling of arylboronic acids with halogenated compounds, in this case, bromothiophenes .

Molecular Structure Analysis

The molecular structure of “2-(4-Bromothiophen-3-yl)-2,2-difluoroacetic acid” would likely consist of a thiophene ring with a bromine atom attached at the 4-position and a 2,2-difluoroacetic acid group attached at the 2-position .

Chemical Reactions Analysis

The bromine atom in “2-(4-Bromothiophen-3-yl)-2,2-difluoroacetic acid” makes it a good candidate for further reactions, such as Suzuki cross-coupling reactions . These reactions could potentially be used to synthesize a variety of derivatives .

Applications De Recherche Scientifique

Synthesis of Novel Compounds

Synthesis of Heterocyclic Compounds : The sodium salt of 4-bromothiophen-3-carboxylic acids, a related compound, has been used to synthesize thienopyranones and thienopyridinones, indicating potential applications in the creation of novel heterocyclic compounds (Ames & Ribeiro, 1975).

Non-Linear Optical Properties Exploration : A study demonstrated the use of 4-bromothiophen-3-carboxylic acid derivatives in exploring non-linear optical properties, suggesting potential applications in materials science (Rizwan et al., 2021).

Organic Synthesis

Grignard Reactions : 2-Bromothiophene has been used in Grignard reactions to produce drug intermediates, highlighting its role in advanced organic synthesis (Min, 2015).

Fluorene Derivatives Synthesis : A bifluorene derivative synthesized from a related compound, 5-bromothiophen-2-yl, has been noted for its good solubility and electronic properties, indicating its usefulness in the synthesis of complex organic compounds (Li, Sun, Wu, & Hu, 2011).

Catalytic Processes

Catalyzed Synthesis of Imines : The role of bromothiophene derivatives in palladium-catalyzed imine hydrolysis has been explored, demonstrating its utility in catalytic processes (Ahmad et al., 2019).

Electrochemical Coupling : Studies have shown that bromothiophene can be efficiently coupled in electrochemical reactions, indicating its potential in developing new catalytic methodologies (Durandetti, Périchon, & Nédélec, 1997).

Photophysical and Polymerization Studies

Light-Emitting Materials : Bromothiophene derivatives have been investigated for their photophysical properties, particularly in light-emitting applications (Xu & Yu, 2011).

Polymerization Techniques : The direct arylation polymerization of bromothiophene derivatives has been achieved, showing its importance in polymer chemistry (Lin et al., 2020).

Orientations Futures

Propriétés

IUPAC Name |

2-(4-bromothiophen-3-yl)-2,2-difluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2O2S/c7-4-2-12-1-3(4)6(8,9)5(10)11/h1-2H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVJWIMYOJWKHOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Br)C(C(=O)O)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromothiophen-3-yl)-2,2-difluoroacetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2414908.png)

![Lithium(1+) ion 2-(2-{[(oxolan-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2414910.png)

![5-[3-(Difluoromethyl)-1-ethylpyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2414911.png)

![Ethyl 5-(2-chloropropanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2414912.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2414914.png)

![4-chloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenesulfonamide](/img/structure/B2414922.png)

![1-Prop-2-enoyl-N-[(4-sulfamoylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2414923.png)